molecular formula C20H19N3O4S B7603520 4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1H-quinolin-2-one

4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1H-quinolin-2-one

Cat. No.: B7603520
M. Wt: 397.4 g/mol
InChI Key: JXAWRIQDHILFQY-UHFFFAOYSA-N
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Description

4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1H-quinolin-2-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinolin-2-one core, a piperazine ring, and a benzenesulfonyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1H-quinolin-2-one typically involves multiple steps, starting with the preparation of the quinolin-2-one core. This can be achieved through various methods, such as the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the benzenesulfonyl group via sulfonylation reactions using reagents like benzenesulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolin-2-one derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinolin-2-one derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzenesulfonyl group can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and sulfonylation reagents like benzenesulfonyl chloride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various quinolin-2-one derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1H-quinolin-2-one can be compared with other similar compounds, such as:

    Fluoroquinolones: These compounds share a quinolin-2-one core and are known for their antimicrobial properties. the presence of the benzenesulfonyl group in this compound may confer different biological activities and chemical reactivity.

    Piperazine derivatives: Compounds with a piperazine ring are widely studied for their pharmacological properties. The unique combination of the piperazine ring and the benzenesulfonyl group in this compound distinguishes it from other piperazine derivatives.

By comparing these compounds, researchers can better understand the unique features and potential advantages of this compound in various applications.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-19-14-17(16-8-4-5-9-18(16)21-19)20(25)22-10-12-23(13-11-22)28(26,27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAWRIQDHILFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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